molecular formula C12H19ClN2 B12820837 N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride

N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride

Cat. No.: B12820837
M. Wt: 226.74 g/mol
InChI Key: SENLNLJOJDTEEQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride is an organic compound belonging to the class of amines. It is a derivative of pyridine, where the nitrogen atom is substituted with a cyclohexyl and a methyl group. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride typically involves the reaction of cyclohexylamine with N-methylpyridin-3-amine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

  • Cyclohexylamine + N-Methylpyridin-3-amine + HCl → this compound

The reaction is usually performed under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding N-oxide derivatives.
  • Reduction : Reduction reactions can convert the compound into its amine derivatives.
  • Substitution : The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
  • Substitution : Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
  • Oxidation : N-Cyclohexyl-N-methylpyridin-3-amine N-oxide
  • Reduction : N-Cyclohexyl-N-methylpyridin-3-amine
  • Substitution : Various substituted pyridine derivatives

Scientific Research Applications

N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:

  • Chemistry : Used as a building block in the synthesis of complex organic molecules.
  • Biology : Employed in the study of enzyme inhibition and receptor binding.
  • Medicine : Investigated for its potential therapeutic effects in treating various diseases.
  • Industry : Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • Cyclohexylamine : An aliphatic amine with similar structural features.
  • N-Methylpyridin-3-amine : A pyridine derivative with a methyl group.

Uniqueness: N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride is unique due to its combined structural features of both cyclohexyl and pyridine rings. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

N-cyclohexyl-N-methylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12;/h5,8-11H,2-4,6-7H2,1H3;1H

InChI Key

SENLNLJOJDTEEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=CN=CC=C2.Cl

Origin of Product

United States

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